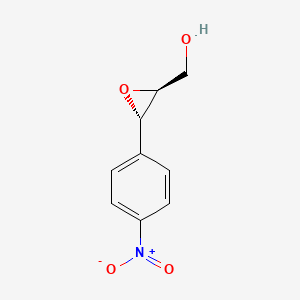
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-: is a chemical compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- typically involves the reaction of 4-nitrobenzaldehyde with an appropriate epoxide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as ammonia or thiourea can be used in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 3-(4-aminophenyl)oxiranemethanol.
Substitution: Formation of various substituted oxiranemethanol derivatives.
科学的研究の応用
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The nitrophenyl group is known to interact with biological targets, making this compound a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry.
Industry: Used in the development of new materials and polymers. Its reactive functional groups allow for the creation of novel materials with specific properties.
作用機序
The mechanism of action of Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- involves its interaction with molecular targets through its oxirane ring and nitrophenyl group. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.
類似化合物との比較
Oxiranemethanol, 3-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Oxiranemethanol, 3-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Oxiranemethanol, 3-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and interact with biological targets in ways that other substituents cannot, making this compound particularly valuable for research and development.
特性
CAS番号 |
876369-29-8 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChIキー |
TVWSYFXHQPGITR-DTWKUNHWSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)
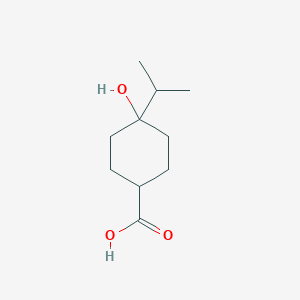

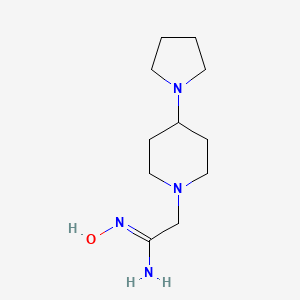
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
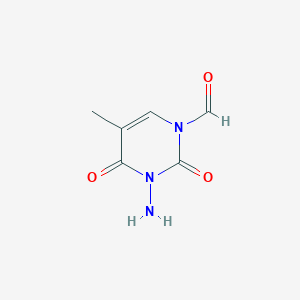
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)
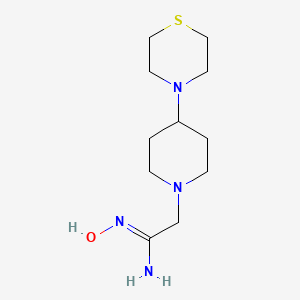

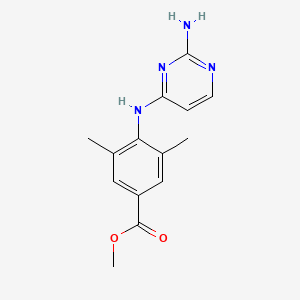


![Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
